2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride
Description
Synonyms and Registry Identifiers
This compound is recognized under multiple synonyms and registry numbers across chemical databases:
| Synonym | Source |
|---|---|
| 2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride | |
| AKOS015848192 | |
| EVT-1745400 | |
| MFCD13561997 |
Registry Identifiers:
- CAS Registry Number: 1236259-18-9.
- PubChem CID: 56831809.
- ChemSpider ID: Not explicitly listed, but cross-referenced via PubChem.
- ZINC ID: ZINC37809360.
These identifiers facilitate precise tracking in chemical inventories and literature.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₇H₁₇ClN₂O₂ , with a molecular weight of 196.68 g/mol .
Elemental Composition Breakdown:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon (C) | 7 | 12.01 | 84.07 | 42.74% |
| Hydrogen (H) | 17 | 1.008 | 17.14 | 8.71% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 18.03% |
| Nitrogen (N) | 2 | 14.01 | 28.02 | 14.25% |
| Oxygen (O) | 2 | 16.00 | 32.00 | 16.27% |
Structural Features:
- The propanamide core (C₃H₆NO) forms the backbone.
- Ethyl (C₂H₅) and 2-hydroxyethyl (C₂H₅OH) groups are bonded to the amide nitrogen.
- The hydrochloride (HCl) salt contributes to the compound’s solubility in polar solvents.
This composition aligns with spectroscopic data, including infrared (IR) signatures typical of secondary amides, such as N-H stretching (~3300 cm⁻¹) and C=O stretching (~1640 cm⁻¹).
Properties
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-3-9(4-5-10)7(11)6(2)8;/h6,10H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFOVEFTOTXXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride is a compound of considerable interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₁₇ClN₂O₂ and a molecular weight of approximately 168.62 g/mol. Its structure includes an amide functional group and hydroxyl group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇ClN₂O₂ |
| Molecular Weight | 168.62 g/mol |
| Functional Groups | Amide, Hydroxyl |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amino and hydroxyethyl groups are critical for binding to specific molecular targets, which modulates their activity and influences various biochemical pathways. Research suggests that this compound may act as an inhibitor or activator of these targets, leading to significant biological effects in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes, which may be relevant in drug development.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
- Protein Interactions : The compound's structure allows it to interact with various proteins, influencing their functions and potentially leading to therapeutic applications.
Case Studies
Several studies have explored the biological activities of this compound:
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Antimicrobial Activity : In vitro tests revealed that the compound showed significant antimicrobial effects against various bacterial strains, indicating its potential use in treating infections.
- Protein Binding Assays : Research involving fragment-based screening highlighted the compound's ability to bind selectively to target proteins, which is crucial for drug design and development .
Comparative Analysis
To better understand the significance of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride | C₇H₁₇ClN₂O₂ | Enzyme inhibition, antimicrobial properties |
| 2-Amino-N-(2-furylmethyl)propanamide hydrochloride | C₈H₁₃ClN₂O₂ | Potentially different enzyme interactions |
| Glycine | C₂H₅NO₂ | Baseline for comparison in biological activity |
The distinct combination of functional groups in this compound imparts unique chemical reactivity and biological properties compared to these similar compounds.
Scientific Research Applications
Synthesis Building Block
The compound serves as a versatile building block in synthetic chemistry. Its ability to form peptide bonds makes it valuable for synthesizing more complex molecules. Researchers utilize it to create derivatives that can be tailored for specific applications in drug development and biochemical studies.
The biological activity of 2-amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride is noteworthy due to its interactions with enzymes and receptors. Studies have shown that it can modulate enzyme activity, making it a subject of interest in pharmacological research. Its structure allows for binding to specific molecular targets, influencing cellular pathways .
Enzyme Inhibition Studies
This compound has been utilized in studies focusing on enzyme inhibition, where it acts as an inhibitor or modulator of various enzymatic activities. This application is critical in understanding metabolic pathways and developing new therapeutic agents.
Drug Development
Research indicates that this compound may have applications in therapeutic contexts, particularly in drug development for diseases involving enzyme dysregulation. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a primary amino group, an ethyl group, and a 2-hydroxyethyl group attached to a propanamide backbone.
- The hydroxyethyl moiety enhances hydrophilicity, influencing solubility and reactivity.
Comparison with Structurally Similar Compounds
Fluorinated Analogs
Example :
- (R)-2-Amino-N-ethyl-N-(2,2,2-trifluoroethyl)propanamide hydrochloride (C62) CAS No.: Not provided (EP 3 407 716 B1) Molecular Formula: C₇H₁₂F₃N₂O·HCl Key Differences:
- Replacement of hydroxyethyl with trifluoroethyl group.
- Melting Point: 148–151°C (vs.
- Impact : Fluorination increases lipophilicity and metabolic stability but reduces aqueous solubility .
Example :
- (R)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride (C63) Structural Variation: Difluoroethyl substituent. Properties: Similar purity (92%) to C62; fluorination alters electronic properties, affecting binding affinity in drug-receptor interactions .
Alkyl-Substituted Derivatives
Example :
Example :
- 3-Amino-N,2,2-trimethylpropanamide hydrochloride CAS No.: 756454-05-4 Structural Variation: Trimethyl substitution on the propanamide backbone. Impact: Enhanced lipophilicity compared to the target compound, favoring passive diffusion in biological systems .
Aminoethyl-Modified Derivatives
Example :
- 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride CAS No.: 1219957-57-9 Molecular Formula: C₈H₂₁Cl₂N₃O Key Differences:
- Dimethylaminoethyl group instead of hydroxyethyl.
- Impact: The dimethylamino group increases basicity, improving solubility in acidic environments (e.g., gastric fluid) .
Pharmaceutical Impurities and Byproducts
Example :
- (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride (Imp. C(EP)) CAS No.: 35891-75-9 Structural Variation: Ethylamino and 2-methylphenyl groups. Impact: Aromatic substituents may introduce π-π stacking interactions, affecting crystallization and bioavailability .
Physical Properties
| Compound | Melting Point (°C) | Purity | Physical Form |
|---|---|---|---|
| Target Compound | Not reported | Not specified | Not specified |
| (R)-C62 (trifluoroethyl derivative) | 148–151 | 92% | Gel-like substance |
| (R)-C64 (butanamide derivative) | 162–173 | Quantitative | White solid |
| 2-Amino-N-isobutyl-... hydrochloride | Not reported | 95%+ | Not specified |
Key Observations :
Solubility and Reactivity
- Hydroxyethyl Group (Target Compound) : Enhances water solubility via hydrogen bonding, suitable for aqueous formulations.
- Fluorinated Analogs : Reduced solubility in water but improved lipid bilayer penetration.
- Dimethylaminoethyl Derivative: Protonatable amine increases solubility in acidic media .
Preparation Methods
Starting Materials and Intermediates
- The synthesis often begins with substituted acetophenones or amino alcohol intermediates.
- Bromination and azidation of disubstituted acetophenones are common initial transformations to introduce reactive groups.
- Reduction of azido intermediates to amino groups is typically performed using reducing agents like sodium borohydride or lithium aluminum hydride, sometimes with additives or catalysts to improve selectivity and safety.
Amidation and Functionalization
- Amidation is carried out by reacting the amino intermediate with acid derivatives under controlled conditions.
- The N-ethyl and N-(2-hydroxyethyl) substituents are introduced by alkylation or by using appropriately substituted amines.
- Hydroxyethyl groups are carefully introduced or preserved to maintain the compound's characteristic structure.
Formation of Hydrochloride Salt
- The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound's stability, solubility, and ease of handling for research applications.
Reaction Conditions and Optimization
| Step | Reagents / Conditions | Notes |
|---|---|---|
| Bromination | Bromine or N-bromosuccinimide (NBS) | Controlled temperature to avoid overbromination |
| Azidation | Sodium azide in suitable solvent | Safety precautions due to azide toxicity |
| Reduction of Azido Group | Sodium borohydride or LiAlH4 with catalysts | Careful control to avoid side reactions |
| Amidation | Acid chloride or anhydride with amine | Use of base to neutralize HCl generated |
| Alkylation (N-ethyl, N-(2-hydroxyethyl)) | Alkyl halides or substituted amines | Protecting groups may be used if necessary |
| Salt Formation | HCl gas or aqueous HCl | Controlled addition to avoid overacidification |
Research Findings and Notes
- The reduction of azido intermediates is a critical step requiring careful choice of reducing agents to minimize hazardous by-products and improve safety.
- The use of lithium aluminum hydride, while effective, poses safety concerns; sodium borohydride with additives is preferred in some protocols.
- Optimization of solvent systems and temperature profiles significantly affects the purity and yield of the final hydrochloride salt.
- The multi-step synthesis requires purification at intermediate stages, often by crystallization or chromatography, to ensure the quality of the final compound.
- The hydrochloride salt form enhances the compound's stability, making it suitable for pharmaceutical and biochemical research.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Bromination | Bromine/NBS, low temperature | Selective substitution | Overbromination risk |
| Azidation | Sodium azide, polar aprotic solvents | Introduces azido group efficiently | Azide toxicity and handling risks |
| Azido Reduction | NaBH4 or LiAlH4 with catalysts | Effective conversion to amine | Safety concerns with LiAlH4 |
| Amidation | Acid chlorides/anhydrides, base (e.g., triethylamine) | High yield amide bond formation | Side reactions if not controlled |
| Alkylation (N-substitution) | Alkyl halides, controlled temperature | Introduces ethyl and hydroxyethyl groups | Possible overalkylation |
| Hydrochloride Salt Formation | HCl gas or aqueous HCl | Improved stability and solubility | Requires controlled acid addition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Stoichiometry : Use a slight excess of ethylamine to drive the reaction toward the desired product .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC-UV/Vis : Use C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to separate impurities .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect trace byproducts .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or D₂O resolve amino and hydroxyethyl proton environments .
- Elemental analysis : Verify chloride content via argentometric titration .
Q. How should the compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage conditions : 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Stability testing : Conduct accelerated aging studies (40°C, 75% RH) and monitor degradation via HPLC .
- Moisture control : Use Karl Fischer titration to assess water content in bulk samples .
Advanced Research Questions
Q. How can conflicting NMR data for proton environments in the compound be resolved?
- Methodological Answer :
- 2D NMR techniques : COSY and HSQC experiments clarify coupling between NH, CH₂, and OH groups .
- Variable-temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 50°C .
- Computational validation : Compare experimental shifts with density functional theory (DFT) predictions (e.g., B3LYP/6-31G*) .
Q. What strategies identify and quantify synthesis-related impurities (e.g., ethylated byproducts)?
- Methodological Answer :
- HPLC-MS with reference standards : Spike known impurities (e.g., N-ethylpropanamide derivatives) to calibrate retention times and quantify limits of detection .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to generate degradants for profiling .
- Mass fragmentation patterns : Use high-resolution MS (HRMS) to distinguish isomers (e.g., positional ethyl vs. hydroxyethyl substitutions) .
Q. How do computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Model hydrolysis pathways at the amide bond to identify susceptible sites (e.g., activation energy barriers) .
- Molecular docking : Simulate interactions with enzymes (e.g., proteases) to predict biological activity .
- Solvent effects : Use continuum solvation models (e.g., PCM) to assess stability in aqueous vs. organic media .
Q. What experimental designs address contradictions in solubility data across different pH conditions?
- Methodological Answer :
- pH-solubility profiling : Measure solubility in buffers (pH 1–12) using UV spectrophotometry or nephelometry .
- Counterion screening : Compare hydrochloride salt solubility with other salts (e.g., sulfate, acetate) .
- Microscopic dissolution studies : Use polarized light microscopy to observe crystal habit changes during pH shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
